molecular formula C20H19ClN2O2S B11273833 ethyl {4-[(4-chlorobenzyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate

ethyl {4-[(4-chlorobenzyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate

Cat. No.: B11273833
M. Wt: 386.9 g/mol
InChI Key: JXIGVOLNVACQDY-UHFFFAOYSA-N
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Description

Ethyl {4-[(4-chlorobenzyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a chlorobenzyl group and a sulfanyl linkage, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of ethyl {4-[(4-chlorobenzyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through the condensation of o-phenylenediamine with an appropriate carboxylic acid derivative.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, often using 4-chlorobenzyl chloride as the reagent.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound, such as thiourea.

    Esterification: The final step involves esterification to introduce the ethyl acetate group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl {4-[(4-chlorobenzyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorobenzyl group with other functional groups, such as alkyl or aryl groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl {4-[(4-chlorobenzyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: The compound is studied for its potential effects on neurotransmitter systems and its ability to modulate receptor activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders, such as anxiety and epilepsy.

    Industry: It may be used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of ethyl {4-[(4-chlorobenzyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate involves its interaction with the central nervous system. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA. This leads to a calming effect on the brain, reducing anxiety and inducing sedation. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels.

Comparison with Similar Compounds

Ethyl {4-[(4-chlorobenzyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate can be compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While all these compounds share a common benzodiazepine core, the presence of the chlorobenzyl and sulfanyl groups in this compound imparts unique chemical and biological properties. Similar compounds include:

    Diazepam: Commonly used for its anxiolytic and muscle relaxant properties.

    Lorazepam: Known for its potent anxiolytic and sedative effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

This compound stands out due to its unique structural features, which may offer distinct advantages in specific therapeutic applications.

Properties

Molecular Formula

C20H19ClN2O2S

Molecular Weight

386.9 g/mol

IUPAC Name

ethyl 2-[4-[(4-chlorophenyl)methylsulfanyl]-1H-1,5-benzodiazepin-2-yl]acetate

InChI

InChI=1S/C20H19ClN2O2S/c1-2-25-20(24)12-16-11-19(23-18-6-4-3-5-17(18)22-16)26-13-14-7-9-15(21)10-8-14/h3-11,22H,2,12-13H2,1H3

InChI Key

JXIGVOLNVACQDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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